Comprehensive Technical Guide on N-(2,2,2-trifluoroethyl)pyridin-2-amine (CAS 77262-41-0): Synthesis, Properties, and Medicinal Applications
Comprehensive Technical Guide on N-(2,2,2-trifluoroethyl)pyridin-2-amine (CAS 77262-41-0): Synthesis, Properties, and Medicinal Applications
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is rarely an afterthought; it is a fundamental design principle. As a Senior Application Scientist, I approach N-(2,2,2-trifluoroethyl)pyridin-2-amine (CAS 77262-41-0) not merely as a substituted heterocycle, but as a highly optimized building block. This compound is engineered to impart metabolic stability, modulate basicity, and enhance the lipophilic ligand efficiency (LLE) of downstream active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of CAS 77262-41-0, detailing its physicochemical profile, self-validating synthetic workflows, and its critical role in the development of advanced neurotherapeutics, specifically Kv7 channel activators[1].
Physicochemical Profiling & Structural Causality
The utility of CAS 77262-41-0 stems directly from its molecular architecture. The electron-withdrawing nature of the trifluoromethyl (
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound and explains the causality behind why these metrics matter in drug design[2].
| Parameter | Value | Causality / Implication in Drug Design |
| Molecular Weight | 176.14 g/mol | Low molecular weight preserves ligand efficiency (LE) for downstream elaboration, ensuring Rule of 5 compliance. |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | Excellent membrane permeability; highly suitable for crossing the blood-brain barrier (BBB) in CNS-targeted therapeutics. |
| XLogP3 | 2.2 | Optimal lipophilicity for oral bioavailability and lipid bilayer partitioning without causing excessive non-specific binding. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a critical directional vector for target binding within protein pockets. |
| Hydrogen Bond Acceptors | 5 | The pyridine nitrogen and |
| Exact Mass | 176.0561 Da | Critical target metric for high-resolution mass spectrometry (HRMS) validation during QA/QC workflows. |
Synthetic Methodologies & Workflows
To integrate this building block into a discovery pipeline, robust and scalable synthesis is required. Below are two self-validating protocols for generating the N-(2,2,2-trifluoroethyl)pyridin-2-amine motif, depending on the available starting materials.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) Pathway
This is the preferred route when starting from highly activated electrophiles like 2-fluoropyridine[3].
-
Causality Checkpoint: 2-fluoropyridine is highly activated for SNAr due to the strong inductive effect of fluorine combined with the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer complex transition state.
Step-by-Step Methodology:
-
Reactor Charging: To a dry, nitrogen-purged round-bottom flask, add 2-fluoropyridine (1.0 equiv) and 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv).
-
Solvent & Base Addition: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.
-
Validation Logic: The hydrochloride salt of the amine is used for hygroscopic stability. DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl from the salt and the HF generated during the substitution, thereby driving the equilibrium forward without causing side reactions.
-
-
Thermal Activation: Heat the reaction mixture to 120°C for 12 hours under a reflux condenser.
-
In-Process Quality Control (IPQC): Quench a 10 µL aliquot in 1 mL of Acetonitrile. Analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (UV 254 nm) is consumed and the product mass (
) is dominant. -
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (3x) and brine (1x) to remove the high-boiling NMP. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination Pathway
When starting from 2-bromopyridine, standard SNAr is often too sluggish. Transition-metal catalysis is required to overcome the activation energy barrier.
-
Causality Checkpoint: 2,2,2-trifluoroethylamine is a notoriously poor nucleophile due to the electron-withdrawing
group. We must use a highly active Palladium catalyst paired with a bidentate ligand (e.g., Xantphos or BINAP) to facilitate the rate-limiting reductive elimination step while suppressing unwanted -hydride elimination.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 2-bromopyridine (1.0 equiv), 2,2,2-trifluoroethylamine (1.2 equiv),
(0.05 equiv), Xantphos (0.10 equiv), and (2.0 equiv). -
Degassing: Add anhydrous Toluene (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Validation Logic: Oxygen must be rigorously excluded to prevent the oxidation of the active
species to inactive . -
Coupling: Seal the tube and heat at 100°C for 8 hours.
-
IPQC: Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the 2-bromopyridine spot validates the completion of the catalytic cycle.
-
Filtration & Isolation: Cool the mixture, filter through a pad of Celite to remove Palladium black and inorganic salts, and concentrate the filtrate in vacuo prior to column chromatography.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the synthetic methodologies described above, culminating in the downstream application of the target molecule.
Synthetic pathways and downstream medicinal applications of CAS 77262-41-0.
Applications in Medicinal Chemistry: Kv7 Channel Activators
The primary utility of CAS 77262-41-0 lies in its role as an advanced intermediate. A prime example is its use in the synthesis of imidazo[4,5-b]pyridin-2-yl amides , which act as potent activators of Kv7 potassium channels[1].
Mechanism of Action & Design Causality: Mutations or dysfunctions in neuronal Kv7.2 and Kv7.3 channels lead to hyperexcitability disorders, such as benign familial neonatal convulsions (BFNC) and epilepsy[1]. By utilizing CAS 77262-41-0, medicinal chemists can synthesize imidazopyridine derivatives where the trifluoroethyl group occupies a specific hydrophobic pocket in the Kv7 channel structure.
-
The pyridine-2-amine core undergoes nitration at the 3-position (yielding 3-nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine)[4].
-
Subsequent reduction of the nitro group yields a diamine.
-
Cyclization with an appropriate electrophile constructs the imidazo[4,5-b]pyridine pharmacophore[4].
The retained
Safety, Handling, and GHS Hazards
As with all fluorinated heterocyclic amines, strict adherence to safety protocols is mandatory to ensure laboratory integrity[2].
-
GHS Classification:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Handling Protocols: All manipulations, especially those involving the free base or heating, must be conducted within a certified chemical fume hood. Nitrile gloves and splash-resistant safety goggles are non-negotiable.
-
Storage: Store at 4°C, protected from light and ambient moisture, to prevent gradual oxidative degradation of the amine.
References
- Title: N-(2,2,2-trifluoroethyl)
- Title: N-(2,2,2-Trifluoroethyl)
- Title: United States Patent 10,106,536 B2 (Imidazo[4,5-b]pyridin-2-yl amides as Kv7 channel activators)
- Source: google.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. N-(2,2,2-trifluoroethyl)pyridin-2-amine | C7H7F3N2 | CID 12702856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017106556A1 - Tank-binding kinase inhibitor compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
